2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Salt selection Pre-formulation In vitro assay reproducibility

2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421506-18-4) is a synthetic small molecule comprising a benzimidazole core, an azetidine linker, and a 2-fluorobenzyl substituent, supplied as the oxalate salt. Its molecular formula is C₂₀H₂₀FN₃O₄ with a molecular weight of 385.4 g/mol.

Molecular Formula C20H20FN3O4
Molecular Weight 385.395
CAS No. 1421506-18-4
Cat. No. B2919927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate
CAS1421506-18-4
Molecular FormulaC20H20FN3O4
Molecular Weight385.395
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=C(N2)C3CN(C3)CC4=CC=CC=C4F.C(=O)(C(=O)O)O
InChIInChI=1S/C18H18FN3.C2H2O4/c1-12-6-7-16-17(8-12)21-18(20-16)14-10-22(11-14)9-13-4-2-3-5-15(13)19;3-1(4)2(5)6/h2-8,14H,9-11H2,1H3,(H,20,21);(H,3,4)(H,5,6)
InChIKeyNGJGCCIKQVQEJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1-(2-Fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole Oxalate (CAS 1421506-18-4): Chemical Identity and Class Context for Procurement


2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421506-18-4) is a synthetic small molecule comprising a benzimidazole core, an azetidine linker, and a 2-fluorobenzyl substituent, supplied as the oxalate salt. Its molecular formula is C₂₀H₂₀FN₃O₄ with a molecular weight of 385.4 g/mol . The compound belongs to the broader class of benzimidazole–azetidine hybrids, a scaffold explored in patents for GABA-A receptor modulation [1]. However, publicly available primary research data specific to this compound are extremely limited; most information originates from vendor product pages rather than peer-reviewed literature, necessitating careful evaluation before procurement for research use.

Why 2-(1-(2-Fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole Oxalate Cannot Be Readily Substituted by Close Analogs in Research Procurement


Even within the narrow chemotype of azetidine-linked benzimidazoles, minor structural variations can produce profound differences in target engagement, selectivity, and pharmacokinetic behavior. The 2-fluorobenzyl moiety in this compound occupies a specific steric and electronic space that a 3,4-difluorobenzyl or phenylsulfonyl analog cannot identically replicate; fluorine position and linker geometry (methylene vs. sulfonyl) are known to alter GABA-A receptor subtype preference and allosteric modulation efficacy within related benzimidazole series [1]. Additionally, the oxalate salt form affects crystallinity, hygroscopicity, and solubility relative to the free base or alternative salts, directly impacting experimental reproducibility in in vitro assays. Generic interchange without matched analytical verification risks introducing uncontrolled variables in receptor pharmacology or cellular assay outcomes.

Quantitative Differentiation Evidence for 2-(1-(2-Fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole Oxalate (CAS 1421506-18-4)


Oxalate Salt Form vs. Free Base: Crystallinity and Solubility Considerations for Assay Reproducibility

The target compound is supplied as the oxalate salt, distinguishing it from the free base form of the same chemotype. While no direct solubility comparison data are publicly available for this specific compound, the general principle is that oxalate salt formation typically enhances aqueous solubility and improves solid-state stability relative to the free base of weakly basic benzimidazole derivatives [1]. Analytical characterization data (HPLC purity ≥95%) are available from commercial suppliers . The free base analog (CAS not separately registered) would be expected to exhibit lower aqueous solubility and potentially different dissolution kinetics in DMSO or aqueous buffer systems commonly used for in vitro pharmacology. Procurement of the oxalate salt thus provides a defined, crystalline solid with reproducible handling characteristics, whereas the free base or alternative salts may introduce uncontrolled variability in stock solution preparation.

Salt selection Pre-formulation In vitro assay reproducibility

2-Fluorobenzyl Substituent vs. 3,4-Difluorobenzyl Analog: Fluorine Position and Receptor Binding Implications

The target compound bears a single fluorine atom at the ortho position of the benzyl ring. A closely related analog, 2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate, contains two fluorine atoms at the meta and para positions. In the benzimidazole-based GABA-A receptor modulator series disclosed in EP 1874735, the position and number of fluorine substituents on the aryl ring directly influence binding affinity and functional potency at GABA-A receptor subtypes [1]. While no direct head-to-head data exist for these two specific compounds, the patent SAR indicates that ortho-fluoro substitution (as in the target) produces a distinct conformational preference in the benzyl-azetidine moiety compared to meta/para-difluoro substitution, potentially altering receptor subtype selectivity [1]. The mono-fluoro compound also has a lower molecular weight (385.4 vs. ~403.4 g/mol for the difluoro analog), which may affect passive membrane permeability.

Structure–Activity Relationship GABA-A receptor Fluorine substitution

Azetidine-Methylene Linker vs. Azetidine-Sulfonyl Linker: Impact on GABA-A Modulator Pharmacophore Geometry

The target compound connects the 2-fluorobenzyl group to the azetidine nitrogen via a methylene (–CH₂–) linker. A structurally related compound replaces this methylene with a sulfonyl (–SO₂–) group: 2-(1-((2-fluorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole. The sulfonyl linker introduces a tetrahedral sulfur geometry, alters the electron density on the azetidine nitrogen, and changes the spatial orientation of the fluorophenyl ring relative to the benzimidazole core. In the broader field of GABA-A receptor positive allosteric modulators, the linker between the aromatic substituent and the central scaffold is a critical determinant of binding mode and efficacy [1]. The methylene-linked compound (target) is expected to have greater conformational flexibility, while the sulfonyl analog is more conformationally restricted. No direct comparative pharmacological data exist for this specific pair; the differentiation rests on established medicinal chemistry principles governing linker effects in GPCR and ion channel ligand design.

Pharmacophore geometry Linker chemistry GABA-A allosteric modulation

Benzimidazole C5-Methyl Substitution: A Conserved Feature with Undefined Pharmacological Contribution in This Series

The target compound carries a methyl group at the 5-position (or 6-position, depending on numbering convention; IUPAC name indicates 6-methyl-1H-benzimidazole) of the benzimidazole core. Many structurally related benzimidazole derivatives in the patent literature lack this methyl substituent (e.g., 2-(3-(fluoromethyl)azetidin-1-yl)-1H-benzo[d]imidazole, CAS 2034378-33-9) or place it at different positions. In the benzimidazole GABA-A modulator series, the presence and position of ring substituents on the benzimidazole core can influence metabolic stability, particularly susceptibility to CYP450-mediated oxidation, and may subtly modulate receptor binding affinity [1]. Without direct comparative metabolism or binding data for this compound, the C5-methyl group represents a structural differentiation point whose pharmacological significance remains unquantified in the public domain.

Benzimidazole substitution Methyl group effect Metabolic stability

Recommended Research and Procurement Application Scenarios for 2-(1-(2-Fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole Oxalate


GABA-A Receptor Positive Allosteric Modulator (PAM) Screening and SAR Exploration

Based on the patent-class evidence that benzimidazole–azetidine hybrids act as GABA-A receptor positive allosteric modulators [1], this compound is suitable as a screening candidate in recombinant GABA-A receptor assays (e.g., α1β2γ2 subtype expressed in Xenopus oocytes or CHO cells) using two-electrode voltage clamp or FLIPR-based membrane potential assays. Researchers should establish their own concentration–response curves (EC₅₀) and compare directly against reference PAMs such as diazepam or zolpidem, as no published potency data exist for this specific compound. The defined oxalate salt form and ≥95% purity specification [2] support reproducible stock solution preparation in DMSO for in vitro pharmacology.

Comparative Pharmacophore Analysis of Fluorobenzyl-Azetidine-Benzimidazole Series

This compound serves as the ortho-fluoro, methylene-linked reference point within a matrix of structural analogs that includes the 3,4-difluorobenzyl variant, the phenylsulfonyl-linked variant, and des-methyl benzimidazole analogs. Procurement of this specific CAS-numbered compound enables controlled SAR studies where linker type, fluorine substitution pattern, and benzimidazole core substitution are systematically varied. Such studies are essential for mapping the pharmacophoric requirements of GABA-A receptor modulation within this chemical series [1].

Analytical Reference Standard for LC-MS/MS Method Development

With a defined molecular formula (C₂₀H₂₀FN₃O₄), exact mass (385.4 g/mol), and CAS registry number , this compound can serve as an analytical reference standard for developing and validating LC-MS/MS quantification methods intended to detect this chemotype in biological matrices. The oxalate counterion and characteristic isotope pattern from the single fluorine atom provide additional mass spectrometric confirmation points.

In Vitro Metabolic Stability and CYP Inhibition Profiling

Given the presence of the 5-methylbenzimidazole core (a potential site for CYP-mediated oxidation) and the 2-fluorobenzyl group (which may influence metabolic soft spots), this compound is a candidate for in vitro metabolic stability studies using human or rodent liver microsomes and hepatocytes [1]. Researchers should conduct head-to-head comparisons with the des-methyl and difluoro analogs to quantify the contribution of each structural feature to intrinsic clearance. No published metabolic stability data exist for this compound, representing an opportunity for original investigation.

Quote Request

Request a Quote for 2-(1-(2-fluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.